

Acetamido-PEG3-Br molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetamido-PEG3-Br

Cat. No.: B11932257

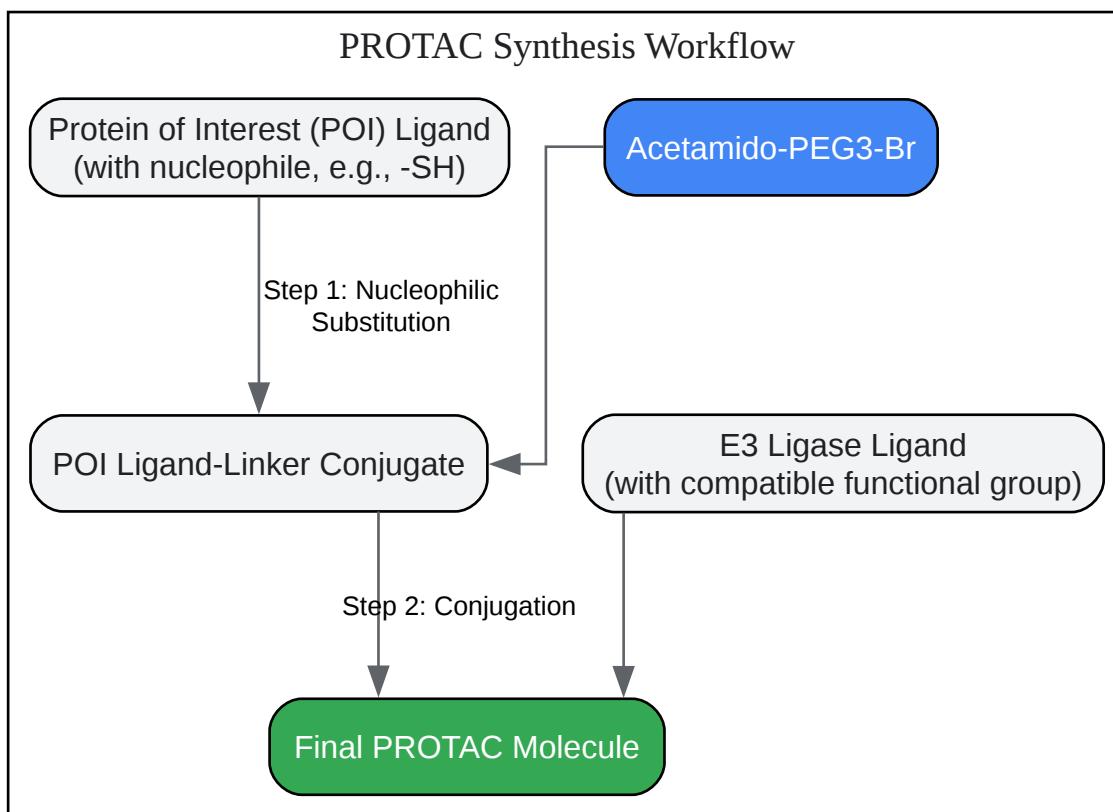
[Get Quote](#)

In-Depth Technical Guide: Acetamido-PEG3-Br

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Acetamido-PEG3-Br**, a trifunctional PEG linker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data


Acetamido-PEG3-Br is a heterobifunctional molecule featuring a stable acetamido group and a reactive bromo group at opposite ends of a 3-unit polyethylene glycol (PEG) chain. This structure provides a hydrophilic spacer, enhancing the solubility and pharmacokinetic properties of the resulting conjugate.

Property	Value	Source
Chemical Formula	C10H20BrNO4	[1]
Molecular Weight	298.18 g/mol	[1]
Exact Mass	297.0600	[1]
IUPAC Name	N-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)acetamide	[1]
Synonyms	HY-134706, CS-0148175	[1]
Purity	>98%	[1]
Appearance	To be determined	[1]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.	[1]

Application in PROTAC Synthesis: An Experimental Workflow

Acetamido-PEG3-Br serves as a linker in the modular synthesis of PROTACs. The bromo group provides a reactive site for nucleophilic substitution, typically with a thiol group (e.g., from a cysteine residue on a protein or a thiol-containing small molecule ligand). The acetamido group, being relatively inert, can be part of the final structure or be a precursor to other functional groups.

The general workflow for synthesizing a PROTAC using a bromo-PEG linker is a two-step process involving the sequential attachment of a ligand for the target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase.

[Click to download full resolution via product page](#)

PROTAC Synthesis Workflow

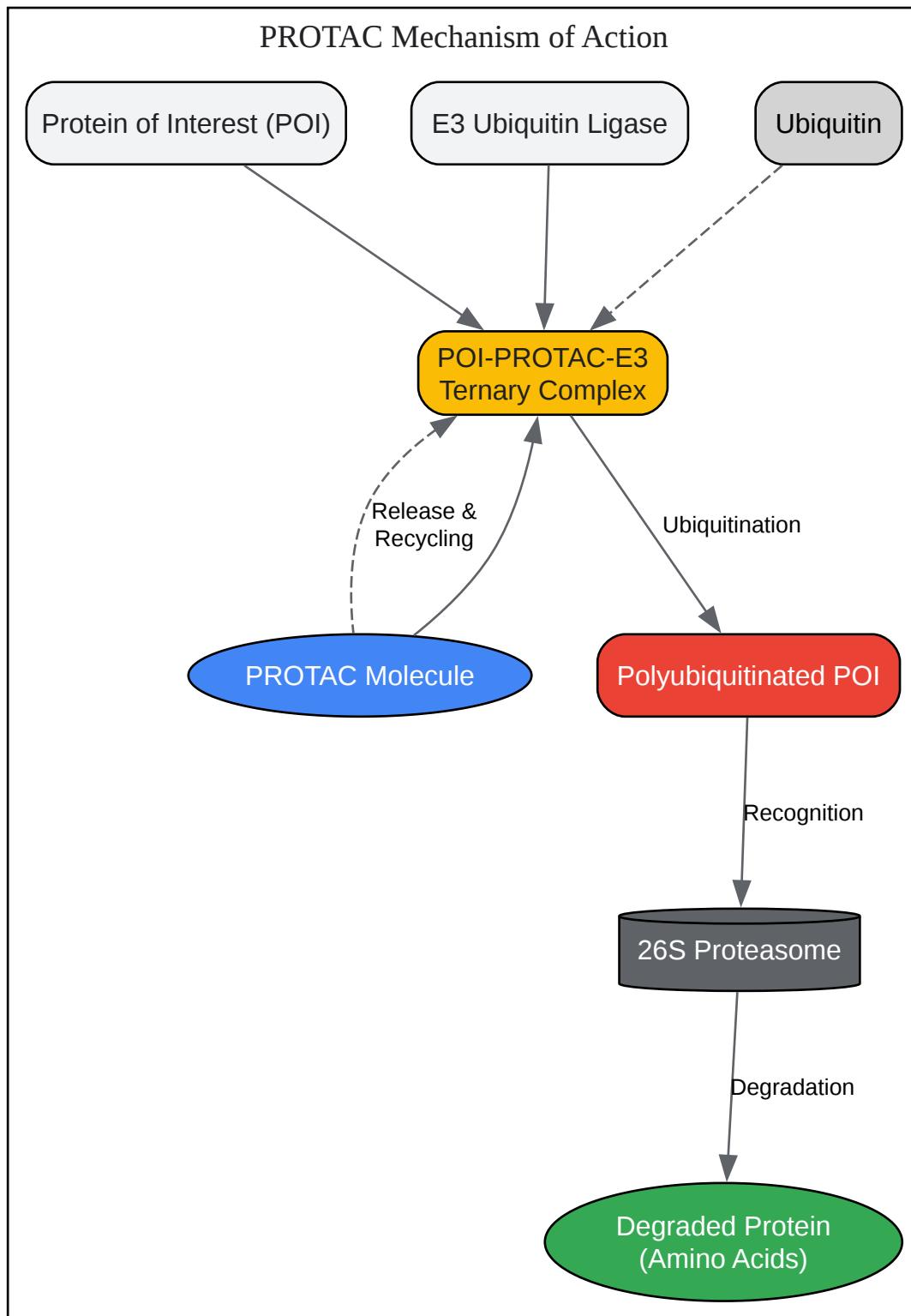
Representative Experimental Protocol: PROTAC Synthesis

This protocol outlines a general method for the synthesis of a PROTAC using **Acetamido-PEG3-Br**, where the POI ligand contains a thiol group and the E3 ligase ligand is subsequently attached.

Materials:

- **Acetamido-PEG3-Br**
- Thiol-containing POI ligand
- E3 ligase ligand with a compatible functional group for conjugation

- Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Base (e.g., Diisopropylethylamine (DIPEA))
- Reaction vessel
- Stirring apparatus
- Purification system (e.g., High-Performance Liquid Chromatography (HPLC))


Procedure:

- Step 1: Conjugation of POI Ligand to the Linker
 - Dissolve the thiol-containing POI ligand (1 equivalent) in DMF or DMSO.
 - Add a mild base such as DIPEA (1.5-2 equivalents) to the solution to deprotonate the thiol group, forming a more reactive thiolate.
 - Add **Acetamido-PEG3-Br** (1.1 equivalents), dissolved in a minimal amount of the same solvent, to the reaction mixture.
 - Stir the reaction at room temperature for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as LC-MS, to confirm the formation of the POI ligand-linker intermediate.
 - Upon completion, the intermediate product can be purified by preparative HPLC.
- Step 2: Conjugation of E3 Ligase Ligand
 - The purified POI ligand-linker conjugate is then reacted with the E3 ligase ligand. The specific chemistry for this step depends on the functional groups present on both molecules.
 - For example, if the intermediate from Step 1 has a terminal group that can be converted to a carboxylic acid, it can be activated with EDC/NHS and then reacted with an amine-containing E3 ligase ligand.

- The reaction conditions (solvent, temperature, and time) will need to be optimized for the specific coupling chemistry being employed.
- The final PROTAC molecule is then purified, typically by preparative HPLC, to ensure high purity for subsequent biological assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).^{[2][3]} A PROTAC molecule is heterobifunctional, containing two distinct ligands connected by a linker, such as **Acetamido-PEG3-Br**.^[4] One ligand binds to a target Protein of Interest (POI), and the other binds to an E3 ubiquitin ligase.^[2] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.^{[2][5]} The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI.^[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.^[2] After the POI is degraded, the PROTAC is released and can act catalytically to degrade multiple copies of the target protein.^[3]

[Click to download full resolution via product page](#)

PROTAC Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Acetamido-PEG3-Br molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11932257#acetamido-peg3-br-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com